molecular formula C18H29N3O2S B2457799 1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea CAS No. 1234893-47-0

1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea

Cat. No.: B2457799
CAS No.: 1234893-47-0
M. Wt: 351.51
InChI Key: OJWARXVXNJMRLQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a methoxyethyl group, a methylthio-substituted benzyl group, and a piperidinylmethyl urea moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea typically involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. A common synthetic route may involve:

    Preparation of 2-(methylthio)benzyl chloride: This can be achieved by reacting 2-(methylthio)benzyl alcohol with thionyl chloride under reflux conditions.

    Synthesis of 1-(2-(methylthio)benzyl)piperidine: The 2-(methylthio)benzyl chloride is then reacted with piperidine in the presence of a base such as potassium carbonate.

    Formation of the urea derivative: The final step involves reacting 1-(2-(methylthio)benzyl)piperidine with 1-(2-methoxyethyl)isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the urea moiety.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Modified urea derivatives.

    Substitution: Compounds with different functional groups replacing the methoxyethyl group.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound’s interactions with biological targets can be studied to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: Its unique structure may allow for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Research: It can be used as a tool compound to study cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.

    Signal Transduction Modulation: The compound could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-Methoxyethyl)-3-(benzyl)piperidin-4-yl)methyl)urea
  • **1-(2-Methoxyethyl)-3-((1-(2-(methylthio)phenyl)piperidin-4-yl)methyl)urea
  • **1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)ethyl)urea

Uniqueness

1-(2-Methoxyethyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is unique due to the presence of both the methoxyethyl and methylthio-substituted benzyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged to explore new therapeutic applications and material properties.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-23-12-9-19-18(22)20-13-15-7-10-21(11-8-15)14-16-5-3-4-6-17(16)24-2/h3-6,15H,7-14H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWARXVXNJMRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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